N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-10-16(2)12-19(11-15)25-20(29)14-28-8-6-23(7-9-28)26-21(22(30)27-23)17-4-3-5-18(24)13-17/h3-5,10-13H,6-9,14H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQGGUKIFBNLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound with potential biological activities. Its unique structure suggests various pharmacological properties, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C23H25FN4O2
- Molecular Weight : 408.477 g/mol
- CAS Number : 1185000-30-9
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the triazaspiro structure suggests potential interactions with neurotransmitter systems and other biochemical pathways. Understanding its binding affinity and selectivity is crucial for elucidating its mechanism of action.
Anticonvulsant Activity
Preliminary studies indicate that compounds similar to this compound exhibit anticonvulsant properties. For example, derivatives containing similar structural motifs have shown efficacy in models of seizure activity, affecting sodium channels and demonstrating protective indices comparable to established antiseizure medications .
Cytotoxicity and Protective Effects
Research on related compounds has highlighted their cytoprotective effects against cellular damage induced by various stressors. For instance, studies have shown that certain derivatives can reduce DNA and mitochondrial damage in fibroblast cells exposed to carcinogens, indicating potential chemopreventive properties . The ability to modulate oxidative stress responses may be a significant aspect of its biological activity.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazole ring has been associated with enhanced activity against various cancer cell lines. For instance, derivatives of triazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Research has demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis or function .
Neuroprotective Effects
Studies exploring the neuroprotective effects of similar compounds have suggested their potential use in treating neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is crucial for neuroprotective agents, and compounds with spirocyclic structures often exhibit favorable pharmacokinetics .
Anti-inflammatory Activity
There is a growing body of evidence supporting the anti-inflammatory properties of compounds containing triazole rings. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis .
Fluorescent Probes
The unique chemical structure of N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide allows for its application as a fluorescent probe in bioimaging. The incorporation of fluorine enhances photostability and fluorescence intensity, making it suitable for tracking biological processes in live cells .
Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the rigid structure provided by the spirodecane unit .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant inhibition of cancer cell proliferation in vitro using similar triazole derivatives. |
| Study 2 | Antimicrobial properties | Reported effective inhibition against multiple bacterial strains, indicating broad-spectrum activity. |
| Study 3 | Neuroprotective effects | Showed potential in reducing oxidative stress markers in neuronal cell cultures. |
| Study 4 | Fluorescent applications | Developed a new fluorescent probe based on the compound for live-cell imaging applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
